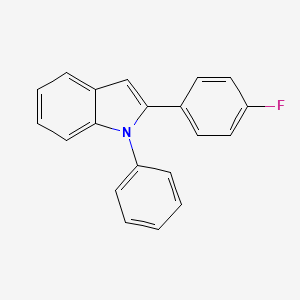
1H-Indole, 2-(4-fluorophenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorophenyl group at the second position and a phenyl group at the first position of the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as bromine or chlorine can be used for halogenation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of isatin derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives are known to interact with various biological targets, making them useful in the study of biochemical pathways and cellular processes.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as agonists or antagonists of nuclear receptors, such as the aryl hydrocarbon receptor (AHR), which plays a role in regulating gene expression and immune responses . Additionally, these compounds can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be compared with other indole derivatives, such as:
Isatin (1H-indole-2,3-dione): Known for its use in the synthesis of dyes and pharmaceuticals.
Ramatroban: A prostaglandin D2 inhibitor with a similar indole structure.
Indolizine: An isomeric compound with interesting biological and optical properties.
The uniqueness of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Numéro CAS |
152574-74-8 |
|---|---|
Formule moléculaire |
C20H14FN |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-phenylindole |
InChI |
InChI=1S/C20H14FN/c21-17-12-10-15(11-13-17)20-14-16-6-4-5-9-19(16)22(20)18-7-2-1-3-8-18/h1-14H |
Clé InChI |
RUEMCPDLFJHIBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


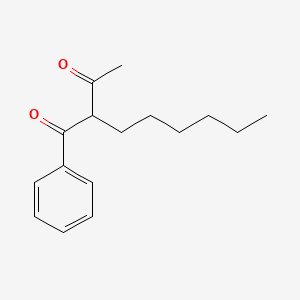
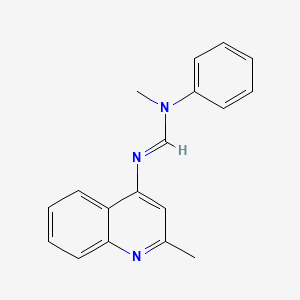
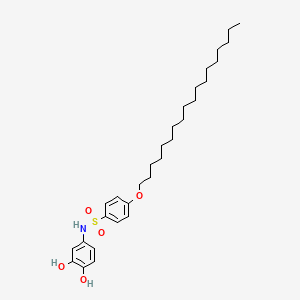
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
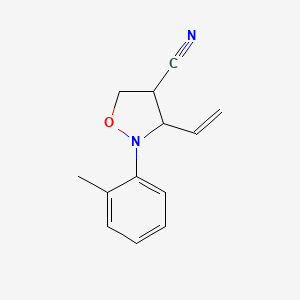
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
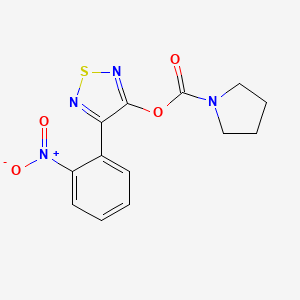
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
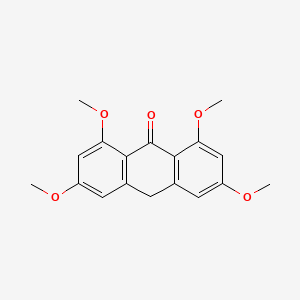

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
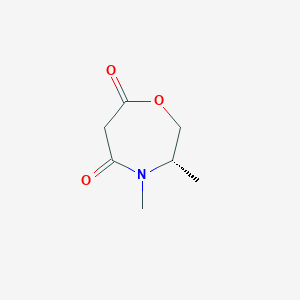
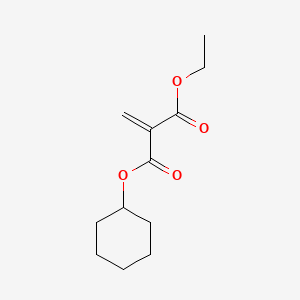
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
